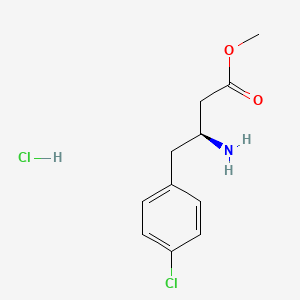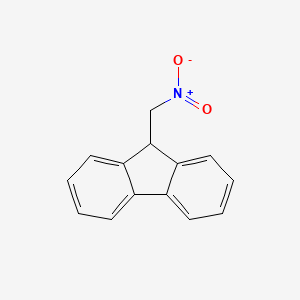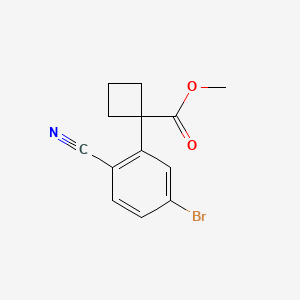
Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane carboxylates This compound is characterized by the presence of a bromine atom, a cyano group, and a methyl ester group attached to a cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate typically involves the following steps:
-
Bromination: : The starting material, 2-cyanophenylcyclobutane-1-carboxylate, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the 5-position of the phenyl ring.
-
Esterification: : The resulting 5-bromo-2-cyanophenylcyclobutane-1-carboxylic acid is then esterified using methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
-
Oxidation: : Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.
-
Substitution: : The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, or organolithium reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 5-bromo-2-cyanophenylcyclobutane-1-carboxylic acid.
Reduction: Methyl 1-(5-bromo-2-aminophenyl)cyclobutane-1-carboxylate.
Substitution: Methyl 1-(5-azido-2-cyanophenyl)cyclobutane-1-carboxylate.
科学研究应用
Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
-
Biology: : The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
-
Industry: : In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and bromine atom can participate in hydrogen bonding and van der Waals interactions, respectively, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 1-(2-cyanophenyl)cyclobutane-1-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Methyl 1-(5-chloro-2-cyanophenyl)cyclobutane-1-carboxylate: Contains a chlorine atom instead of bromine, which may affect its chemical and physical properties.
Methyl 1-(5-bromo-2-nitrophenyl)cyclobutane-1-carboxylate:
Uniqueness
Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate is unique due to the combination of a bromine atom and a cyano group on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H12BrNO2 |
|---|---|
分子量 |
294.14 g/mol |
IUPAC 名称 |
methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H12BrNO2/c1-17-12(16)13(5-2-6-13)11-7-10(14)4-3-9(11)8-15/h3-4,7H,2,5-6H2,1H3 |
InChI 键 |
WUOZJMXAEIBFGN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CCC1)C2=C(C=CC(=C2)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B15301445.png)

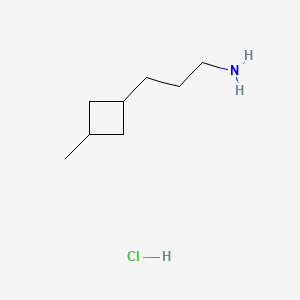
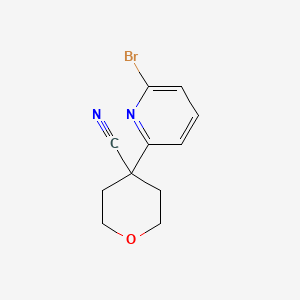
![methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride](/img/structure/B15301485.png)

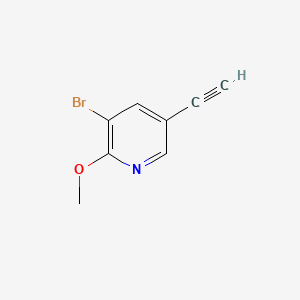
![4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B15301502.png)
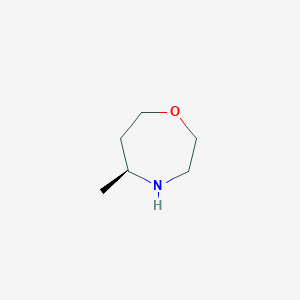
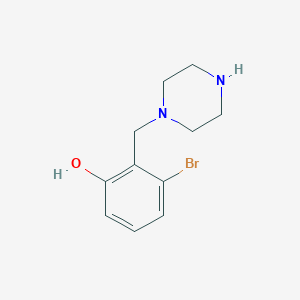
![5-Thia-8-azaspiro[3.5]nonan-9-one](/img/structure/B15301516.png)
